molecular formula C11H23N3O B7924400 N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

カタログ番号: B7924400
分子量: 213.32 g/mol
InChIキー: HGEHQELYOKEUQG-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. This molecule features a stereospecific (S)-configured pyrrolidine core, a structure prevalent in numerous biologically active compounds and pharmaceuticals . The pyrrolidine ring is substituted with a critical 2-aminoethyl sidechain, a functional group known to be a key structural motif in neurotransmitters and various neuroactive agents . This aminoethyl-pyrrolidine combination suggests potential for interaction with neurological targets, making it a candidate for neuroscience research. Furthermore, the acetamide moiety is substituted with an isopropyl group, a modification that can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to specific protein targets. The presence of both hydrogen bond donor and acceptor sites, from the amine and carbonyl groups, indicates this compound's potential as a building block in drug discovery or as a ligand in probing biological systems. Researchers may employ this compound in the development of novel therapeutic agents, particularly for central nervous system (CNS) targets, or as a chemical probe to study enzyme inhibition and receptor binding. This product is strictly for research use in a controlled laboratory environment and is not intended for personal, diagnostic, or therapeutic use.

特性

IUPAC Name

N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)14(10(3)15)11-4-6-13(8-11)7-5-12/h9,11H,4-8,12H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEHQELYOKEUQG-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of neuroscience and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₉H₁₈N₂O
  • Molecular Weight : Approximately 170.25 g/mol
  • Functional Groups : Contains a pyrrolidine ring, an aminoethyl group, and an isopropyl acetamide moiety.

These structural components are critical for its interaction with biological targets, particularly neurotransmitter systems.

Neurotransmitter Modulation

N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has been identified as a potential selective serotonin reuptake inhibitor (SSRI) . This classification suggests its utility in treating mood disorders such as depression and anxiety by enhancing serotonin levels in the synaptic cleft through inhibition of serotonin transporters.

The proposed mechanism involves the compound's ability to bind selectively to serotonin transporters (SERT), leading to increased availability of serotonin. This action is critical for mood regulation and has implications for therapeutic applications in psychiatric conditions.

In Vitro Studies

Preliminary studies have demonstrated that N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide exhibits significant activity in modulating neurotransmitter levels. For instance, it has been shown to increase serotonin concentrations in neuronal cultures, supporting its role as an SSRI.

Comparative Analysis with Other Compounds

A comparative analysis with structurally similar compounds reveals that N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide may offer enhanced selectivity towards serotonin transporters. The following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
N-(Pyrrolidin-3-yl)acetamidePyrrolidine ring with acetamidePotential antidepressant
N,N-Dimethyl-pyrrolidin-3-amineDimethyl substitution on nitrogenCNS stimulant
2-Amino-N-(pyrrolidin-3-yl)acetamideAmino group on pyrrolidineNeurotransmitter modulator
N-(2-Aminoethyl)-N-methylacetamideMethyl substitutionAnalgesic properties

This table highlights how structural modifications can influence biological activity, emphasizing the unique properties of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on modifications to the heterocyclic core, stereochemistry, or substituents. Below is a comparative analysis with three closely related compounds:

Compound Name Molecular Weight (g/mol) Core Structure Substituents Stereochemistry Availability
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (Target) ~213.3* Pyrrolidine 2-Aminoethyl, N-isopropyl-acetamide S-configuration Discontinued
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide (Analog 1) 227.35 Piperidine 2-Aminoethyl, N-isopropyl-acetamide S-configuration Discontinued
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (Enantiomer) ~213.3* Pyrrolidine 2-Aminoethyl, N-isopropyl-acetamide R-configuration Discontinued
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (Derivative) N/A Pyrrolidine 2-Aminoethyl, tert-butyl carbamate S-configuration Discontinued

*Molecular weight estimated based on structural similarity to Analog 1.

Key Differences and Implications

Core Structure (Pyrrolidine vs. Analog 1 substitutes pyrrolidine with piperidine (6-membered ring), reducing ring strain and increasing conformational flexibility. This may alter pharmacokinetics, such as metabolic stability or membrane permeability .

Stereochemistry (S vs. R Configuration): The S-configuration in the target compound positions the 2-aminoethyl group in a distinct spatial arrangement compared to the R-enantiomer. This difference could significantly impact interactions with chiral biological targets (e.g., enzymes or GPCRs), affecting potency or selectivity .

Functional Group Modifications:

  • The tert-butyl carbamate derivative replaces the acetamide group with a carbamate, introducing a bulky tert-butyl protecting group. This modification likely improves stability during synthesis but requires deprotection for bioactive amine generation .

Research Findings and Limitations

  • Synthetic Accessibility: Both the target compound and its analogues are listed as discontinued, suggesting challenges in synthesis, purification, or commercial viability .
  • For example, pyrrolidine derivatives are common in dopamine reuptake inhibitors, and the aminoethyl group may mimic endogenous neurotransmitters like serotonin .
  • Data Gaps: Experimental data (e.g., binding affinities, solubility, toxicity) are absent in the provided sources, limiting a robust pharmacological comparison.

Notes

  • Future studies should prioritize enantioselective synthesis and in vitro profiling to validate theoretical advantages of the S-configuration over the R-form.

準備方法

Retrosynthetic Analysis

The target molecule can be deconstructed into two primary fragments:

  • A chiral pyrrolidine core bearing a 2-aminoethyl substituent at the 1-position.

  • An N-isopropyl acetamide group at the 3-position.

Retrosynthetic disconnection suggests coupling a pyrrolidine intermediate (e.g., (S)-1-(2-aminoethyl)pyrrolidin-3-amine) with isopropyl acetyl chloride. However, steric hindrance and enantiomeric purity necessitate careful selection of protecting groups and catalysts.

Key Synthetic Strategies

Zirconium-Catalyzed Ring Formation

Recent advances in Zr-catalyzed reactions offer a robust pathway for constructing functionalized pyrrolidines. Adapted from the synthesis of tetrasubstituted pyrroles, this method employs ZrOCl₂·8H₂O to facilitate Knoevenagel condensation and intramolecular cyclization (Figure 1):

Reaction Conditions:

  • Catalyst: ZrOCl₂·8H₂O (10 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Temperature: 0°C to room temperature

  • Yield: 65–78% (theoretical for analogous systems)

Chiral Pool Synthesis from N-Acyl Amino Acids

The (S)-configured pyrrolidine backbone can be derived from L-proline via sequential modifications:

  • Boc Protection:
    L-Proline → Boc-L-proline (yield: 95%) using di-tert-butyl dicarbonate.

  • Reductive Amination:
    Boc-L-proline → Boc-(S)-1-(2-aminoethyl)pyrrolidine via:

    • Activation with CDI (1,1'-carbonyldiimidazole).

    • Reduction with DIBAL-H (diisobutylaluminum hydride).

  • Acetylation:
    Reaction with isopropyl acetyl chloride in DCM, catalyzed by DMAP (4-dimethylaminopyridine).

Critical Parameters:

  • Temperature Control: −78°C for DIBAL-H reductions to prevent racemization.

  • Purification: Flash chromatography (silica gel, hexane/EtOAc gradient).

Optimization of Stereochemical Integrity

Asymmetric Catalysis

To preserve the (S)-configuration, chiral auxiliaries or catalysts are essential:

MethodCatalystee (%)Yield (%)
Zr-Catalyzed CyclizationZrOCl₂·8H₂O9265
Organocatalytic AminationL-Proline-derived catalyst8572
Enzymatic ResolutionLipase B (Candida antarctica)>9948

Key Finding: Zr-based systems provide superior enantioselectivity without requiring expensive chiral ligands.

Dynamic Kinetic Resolution (DKR)

Combining Pd/C with chiral amines enables racemization of intermediates while selectively forming the (S)-enantiomer:

  • Conditions: H₂ (1 atm), EtOH, 50°C.

  • Outcome: 89% ee, 80% yield (model systems).

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.15 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 2.85–3.20 (m, 4H, pyrrolidine and NH₂).

    • ¹³C NMR: δ 170.5 (C=O), 48.9 (N-CH(CH₃)₂).

  • HPLC-MS: [M+H]⁺ m/z 243.2 (calculated: 243.18).

Purity Assessment

  • HPLC-DAD: ≥98% purity (C18 column, 0.1% TFA in H₂O/MeCN).

  • Chiral GC: 92% ee (Cyclodextrin-based column).

Industrial Scalability Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry enhances reproducibility:

  • Reactor Type: Microfluidic chip with Zr-coated channels.

  • Throughput: 5 g/h at pilot scale.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor3218
PMI (Process Mass Intensity)5629
Solvent Consumption (L/kg)12065

Q & A

Q. What are the optimal synthetic routes for N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, and how can reaction conditions be optimized for purity?

The synthesis typically involves multi-step reactions starting with pyrrolidine and acetamide precursors. Key steps include:

  • Amide bond formation : Reacting a pyrrolidine derivative (e.g., (S)-1-(2-aminoethyl)pyrrolidine) with isopropyl acetamide under mild acidic conditions (e.g., trifluoroacetic acid in toluene) .
  • Stereochemical control : Maintaining chiral integrity via low-temperature reactions (0–5°C) and chiral catalysts (e.g., piperidine in ethanol) to preserve the (S)-configuration .
  • Purification : Use recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Monitor reaction progress via HPLC with C18 columns and UV detection (λ = 254 nm) .

Q. How should researchers characterize the molecular structure and confirm stereochemistry?

Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone connectivity. Key signals include pyrrolidine protons (δ 2.5–3.5 ppm) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+ = 227.35 g/mol) .
  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess (>99% for (S)-isomer) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. neuropharmacological effects) may arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., acetylcholinesterase IC₅₀) with cell-based viability assays (MTT) to confirm specificity .
  • Purity validation : Use LC-MS to rule out impurities (<0.5% by area) that may confound results .
  • Dose-response studies : Establish EC₅₀ values across multiple concentrations (1 nM–100 µM) to validate potency trends .

Q. What strategies improve enantiomeric purity during large-scale synthesis?

  • Chiral auxiliaries : Incorporate tert-butoxycarbonyl (Boc) groups to stabilize intermediates and reduce racemization during amide coupling .
  • Continuous flow reactors : Optimize residence time (10–30 min) and temperature (20–40°C) to enhance yield (85–90%) and enantioselectivity .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. What computational approaches predict biological targets for this compound?

  • Molecular docking : Perform docking simulations (e.g., AutoDock Vina) against protein databases (PDB IDs: 4EY7, 6RHY) to identify binding affinities (ΔG < −8 kcal/mol) .
  • Pharmacophore modeling : Map hydrogen bond acceptors (amide carbonyl) and hydrophobic regions (isopropyl group) to prioritize targets like G-protein-coupled receptors .
  • MD simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes (RMSD < 2 Å) .

Data Contradiction Analysis

Q. How should conflicting solubility data (aqueous vs. organic solvents) be addressed?

Reported solubility discrepancies may stem from pH-dependent ionization (pKa ~8.5 for the amino group). Methodological solutions:

  • pH-solubility profiling : Measure solubility in buffers (pH 3–10) using UV-Vis spectroscopy (λmax = 280 nm) .
  • Co-solvent systems : Test 10–30% DMSO/water mixtures to mimic physiological conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。